5-Bromo-3-methylindolin-2-one
Overview
Description
5-Bromo-3-methylindolin-2-one is a chemical compound with the CAS Number: 90725-49-8 . It has a molecular weight of 226.07 and is typically stored in a dry room at normal temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 5-Bromo-3-methylindolin-2-one involves the use of N-Bromosuccinimide in acetonitrile at -15℃ for 1 hour . The reaction is then diluted with water and extracted with EtOAc for three times . The combined organic phase is washed with brine, dried over Na2SO4, and concentrated under reduced pressure to give a residue which is purified by silica gel column chromatography to afford the compound .Physical And Chemical Properties Analysis
5-Bromo-3-methylindolin-2-one is a solid compound . It is stored in a dry room at normal temperature . The compound has a molecular weight of 226.07 and its linear formula is C9H8BrNO .Scientific Research Applications
Synthesis and Chemical Reactions
- Cu-Catalyzed Synthesis : 5-Bromo-3-methylindolin-2-one plays a role in the Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones. This process involves decarboxylative cross-coupling and heteroannulation, highlighting the compound's utility in complex chemical synthesis (Gogoi et al., 2014).
- Prodrug System for Drug Delivery : It has been used in the development of a bioreductively activated prodrug system. This system is designed for targeted drug delivery to hypoxic tissues, indicating its potential in therapeutic applications (Parveen et al., 1999).
Intermediate in Drug Discovery
- Key Intermediate in Drug Discoveries : 5-Bromo-3-methylindolin-2-one is identified as a crucial intermediate in drug discovery, particularly in the synthesis of certain pharmaceutical compounds. It has been successfully synthesized through an improved process that enhances yield and maintains purity (Nishimura & Saitoh, 2016).
Organic Synthesis
- Building Block in Organic Synthesis : The compound is investigated as a building block for organic synthesis. Its versatility in reactions with various reagents demonstrates its applicability in the field of organic chemistry (Westerlund, Gras, & Carlson, 2001).
- Catalysis in Synthesis : It is involved in the synthesis of other complex molecules, serving as a catalyst or reagent in various chemical reactions. This showcases its role in facilitating diverse chemical transformations (Li et al., 2009).
Biological Studies
- Antibacterial and Antifungal Activities : Studies have examined the antibacterial and antifungal activities of 5-Bromo-3-methylindolin-2-one and its metal complexes. This research expands its potential use in developing new antimicrobial agents (Siddappa & Mayana, 2014).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-methyl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFFHLFYJVUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477291 | |
Record name | 5-Bromo-3-methylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylindolin-2-one | |
CAS RN |
90725-49-8 | |
Record name | 5-Bromo-3-methylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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